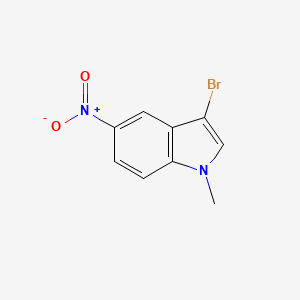

3-Bromo-1-methyl-5-nitroindole

Overview

Description

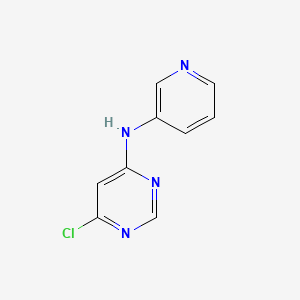

3-Bromo-1-methyl-5-nitroindole is a chemical compound with the CAS Number: 945399-56-4 . It has a molecular weight of 255.07 .

Synthesis Analysis

The synthesis of this compound and its derivatives involves electrophilic substitution reactions . For instance, 5-Nitroindole-3-carboxaldehyde and N1,N1-diethylethane-1,2-diamine were allowed to react according to a specific protocol .Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-1-methyl-5-nitro-1H-indole . The InChI code is 1S/C9H7BrN2O2/c1-11-5-8(10)7-4-6(12(13)14)2-3-9(7)11/h2-5H,1H3 .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of pyrrolidine-substituted 5-nitroindole derivatives . These derivatives bind to the c-Myc G-quadruplex DNA in a 2:1 stoichiometry .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis Methodologies

Nitroindoles, including compounds structurally related to 3-Bromo-1-methyl-5-nitroindole, have been the focus of synthesis methodologies due to their relevance in pharmaceuticals and materials science. Chesnokov et al. (2020) developed a new approach for the synthesis of 3-nitroindoles using palladium-catalyzed arylation, highlighting the versatility of nitroindoles in chemical synthesis (Chesnokov et al., 2020). Similarly, Lindsay et al. (2021) introduced an electrochemical cyclisation method for creating 3-nitroindoles, underscoring the potential for sustainable synthetic routes in organic chemistry (Lindsay et al., 2021).

Crystallography and Molecular Structure

Cabildo et al. (2011) synthesized and characterized various nitroindazole derivatives, including close analogs to this compound, using X-ray diffraction and NMR spectroscopy. These studies provide insights into the molecular structures and potential interactions of nitroindoles, which could be applicable to the development of new materials or pharmaceutical compounds (Cabildo et al., 2011).

Antimicrobial and Antiproliferative Activities

Research on derivatives of nitroindoles, including compounds with structural similarities to this compound, has shown promising antimicrobial and antiproliferative activities. Narayana et al. (2009) discussed the synthesis and biological activity studies of various nitroindole-derived heterocycles, highlighting their potential in pharmaceutical applications (Narayana et al., 2009).

Electrosynthesis and Electroreduction

The electrochemical behavior of nitroindoles, including this compound analogs, has been studied for the generation of amino derivatives through electroreduction. Bouchard et al. (2003) explored the electroreduction of 1-methyl-5-nitroindole, demonstrating the generation of iminoquinone-type intermediates and the synthesis of ring-substituted amino derivatives, which could find applications in materials science and organic synthesis (Bouchard et al., 2003).

Mechanism of Action

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The nitro group in the compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These effects can range from antimicrobial to anticancer activities .

Pharmacokinetics

The properties of indole derivatives can vary widely, and their bioavailability can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer and antimicrobial activities . These effects are likely the result of the compound’s interaction with its cellular targets.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing protective equipment .

Properties

IUPAC Name |

3-bromo-1-methyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-11-5-8(10)7-4-6(12(13)14)2-3-9(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCRAVYGWHOTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B3170672.png)

![2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol](/img/structure/B3170722.png)

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)